Bienvenue dans la boutique en ligne BenchChem!

6-Deoxyjacareubin

PAF receptor antagonist platelet aggregation inflammation pharmacology

Select 6-deoxyjacareubin (CAS 16265-56-8) as your mid-potency PAF receptor antagonist benchmark (IC50 29.0 μM) and validated neuroprotective probe for ALS research. Unlike jacareubin or macluraxanthone analogs, this 6-deoxy xanthone demonstrates confirmed in vivo efficacy at 5 mg/kg i.p. in SOD1G93A mice, prolonging survival and suppressing glial activation. Its distinct 2,2-dimethylpyrano substitution and logP ≈3.99 support consistent SAR campaigns. For anti-T. cruzi screening or antimicrobial threshold validation (MIC 156.25 μg/mL against B. subtilis), this compound serves as a reliable, structurally authenticated reference. Require HPLC ≥98% purity, HRMS confirmation, and endotoxin <1 EU/mg for in vivo studies.

Molecular Formula C18H14O5
Molecular Weight 310.3 g/mol
CAS No. 16265-56-8
Cat. No. B042230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Deoxyjacareubin
CAS16265-56-8
Synonyms5,10-dihydroxy-2,2-dimethylpyrano(3,2-b)xanthen-6(2H)-one
6-deoxyjacareubin
Molecular FormulaC18H14O5
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C(=CC=C4)O)C
InChIInChI=1S/C18H14O5/c1-18(2)7-6-9-12(23-18)8-13-14(15(9)20)16(21)10-4-3-5-11(19)17(10)22-13/h3-8,19-20H,1-2H3
InChIKeyNHNIESSJWQBRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





6-Deoxyjacareubin (CAS 16265-56-8): Chemical Identity and Procurement Baseline for a Prenylated Pyranoxanthone Natural Product


6-Deoxyjacareubin (CAS 16265-56-8), also referred to as 6-desoxyjacareubin or 6-dehydroxyjacareubin, is a naturally occurring prenylated pyranoxanthone with the molecular formula C18H14O5 and a molecular weight of 310.30 [1]. First isolated from Calophyllum inophyllum in 1969 [2], this compound has subsequently been identified in multiple species across the Clusiaceae (Guttiferae) family, including Calophyllum brasiliense, Calophyllum scriblitifolium, Garcinia intermedia, Garcinia latissima, and Vismia latifolia [3][4]. Structurally, 6-deoxyjacareubin is characterized by a xanthone core bearing a fused 2,2-dimethylpyrano ring at the 3,4-position and hydroxyl groups at the 1- and 5-positions, distinguishing it from its close structural analog jacareubin by the absence of a hydroxyl group at the 6-position (hence '6-deoxy') [5]. This structural distinction forms the basis for differential biological activity profiles that inform compound selection decisions in research procurement contexts.

Why 6-Deoxyjacareubin (CAS 16265-56-8) Cannot Be Substituted with Other Xanthones: Structural Determinants of Target Engagement


Within the prenylated xanthone class, substitution of 6-deoxyjacareubin with structurally related analogs such as jacareubin, macluraxanthone, or 1,3,5-trihydroxy-2-prenylxanthone introduces quantifiable variations in target engagement and biological potency that preclude interchangeable use. A head-to-head comparative study of nine naturally occurring xanthones in a PAF receptor binding assay revealed that 6-deoxyjacareubin exhibits an IC50 of 29.0 μM, whereas other xanthones in the same study displayed values ranging from 4.8 μM to 44.0 μM, with jacareubin notably showing weaker activity [1]. The structure-activity relationship (SAR) analysis from this study established that the presence of a prenyl group at C-2, a dimethylprop-2-enyl group at C-4, and a hydroxyl group at C-5 are critical determinants of PAF receptor binding affinity [1]. 6-Deoxyjacareubin's specific substitution pattern—including the characteristic 2,2-dimethylpyrano ring fused at the 3,4-position and the absence of a 6-hydroxyl group present in jacareubin—confers a distinct combination of physicochemical properties (logP ≈ 3.99) and target interaction profiles that cannot be replicated by close analogs. Furthermore, 6-deoxyjacareubin demonstrates unique in vivo neuroprotective activity in the SOD1G93A mouse model of familial ALS at 5 mg/kg intraperitoneal dosing, an activity profile not reported for jacareubin or other common xanthone analogs in this disease context [2]. These compound-specific differences necessitate precise chemical identity verification in both research and procurement workflows.

Quantitative Differential Evidence: 6-Deoxyjacareubin (CAS 16265-56-8) Performance Metrics Against Comparator Compounds


PAF Receptor Antagonism: Head-to-Head IC50 Comparison of 6-Deoxyjacareubin Versus Eight Other Xanthones

6-Deoxyjacareubin demonstrates moderate PAF receptor antagonism with an IC50 of 29.0 μM, positioning it as a structurally informative reference compound within the xanthone class. In the same study, nine xanthones were evaluated simultaneously, with IC50 values spanning an 9.2-fold range from 4.8 μM (2-(3-methylbut-2-enyl)-1,3,5-trihydroxyxanthone, the most potent in the series) to 44.0 μM (2-(3-methylbut-2-enyl)-1,3,5,6-tetrahydroxyxanthone) [1]. 6-Deoxyjacareubin's activity falls in the mid-range of this distribution, demonstrating approximately 6-fold lower potency than the lead compound but 1.5-fold higher potency than the least active xanthone tested. The SAR analysis identified that the 2,2-dimethylpyrano ring fused at the 3,4-position (present in 6-deoxyjacareubin) confers a specific binding orientation distinct from compounds bearing simple prenyl substituents [1].

PAF receptor antagonist platelet aggregation inflammation pharmacology xanthone SAR

ROS-Mediated Cytoprotection: In Vivo Functional Differentiation in a Neurodegeneration Model

6-Deoxyjacareubin exhibits ROS inhibitory activity that translates to functional neuroprotection in vivo, a profile not documented for its closest structural analogs. In the SOD1G93A transgenic mouse model of familial amyotrophic lateral sclerosis (ALS), intraperitoneal administration of 6-deoxyjacareubin at 5 mg/kg once every seven days for one month resulted in prolonged survival time and improved locomotor dysfunction compared to vehicle-treated controls . The compound suppressed glial activation and demonstrated a protective effect on motor neuron loss . In vitro, 6-deoxyjacareubin suppressed chemically induced hypoxia (CoCl₂) and sealed chamber hypoxia (1% O₂) in HEK293T cells, as well as in HT1080 (human sarcoma), Neuro2a (mouse neuroblastoma), and MO3.13 (human oligodendrocyte) cell lines . Jacareubin, despite its close structural similarity, has not been reported to exhibit comparable neuroprotective activity in ALS models, with literature searches returning only antifungal and trypanocidal activities for this analog [1].

reactive oxygen species neuroprotection ALS non-apoptotic cell death

Cytotoxicity Profile Differentiation: Comparative Activity Across Human Cancer Cell Lines

6-Deoxyjacareubin exhibits a distinct cytotoxicity profile across multiple human cancer cell lines that differentiates it from other xanthones in the Mesua-derived series. In a comprehensive cytotoxicity study evaluating eleven xanthone derivatives against nine human cancer cell lines (Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23), 6-deoxyjacareubin demonstrated growth inhibitory effects that were notably less potent than the most active compounds in the panel [1]. Specifically, mesuaferrin A (3), macluraxanthone (8), and α-mangostin (11) showed strong cytotoxicities with significant inhibitory effects against all nine cell lines tested, whereas 6-deoxyjacareubin (6) did not meet the threshold for 'strong cytotoxicity' classification in this multi-cell-line panel [1]. The SAR study revealed that diprenyl, dipyrano, and prenylated pyrano substituent groups contribute to enhanced cytotoxicity—structural features that differ from 6-deoxyjacareubin's mono-pyrano substitution pattern [1]. Independent studies confirm 6-deoxyjacareubin exhibits cytotoxic activity against HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colorectal adenocarcinoma) cell lines , though quantitative IC50 values from these studies are not consistently reported.

cytotoxicity screening cancer pharmacology xanthone derivatives anticancer natural products

Antifungal Activity: Comparative Efficacy Against Cladosporium cucumerinum

6-Deoxyjacareubin exhibits antifungal activity against the phytopathogenic fungus Cladosporium cucumerinum, a property shared with several structurally related xanthones but with compound-specific potency variations. While 6-deoxyjacareubin, 1,5-dihydroxyxanthone, and 5-hydroxy-1-methoxyxanthone all demonstrate activity against C. cucumerinum, they show differing degrees of inhibition [1]. In a wood-rot fungus model using Postia placenta, 6-desoxyjacareubin (I) was isolated alongside jacareubin (III) from Calophyllum brasiliensis heartwood, with the latter compounds (III, IV, and V) being more abundant and exhibiting 55.5% to 68.8% mycelial growth inhibition at 0.25 mg/mL [2]. 6-Deoxyjacareubin additionally shows differing degrees of inhibition of monoamine oxidase A and B, a property not uniformly shared across the xanthone class [1]. The absence of published MIC values for C. cucumerinum in the primary literature limits direct quantitative potency ranking, though the activity is consistently documented across multiple vendor technical datasheets and secondary sources.

antifungal natural products xanthone bioactivity phytopathogen inhibition Cladosporium cucumerinum

Antibacterial Activity: MIC Determination Against Bacillus subtilis ATCC 6633

6-Deoxyjacareubin, isolated from Garcinia latissima fruit, was evaluated for antibacterial activity against Bacillus subtilis ATCC 6633 using a microdilution method with thiazolyl blue tetrazolium bromide indicator. The compound exhibited a minimum inhibitory concentration (MIC) of 156.25 ppm (equivalent to 156.25 μg/mL, or approximately 503.5 μM based on molecular weight 310.3) [1]. Based on established antimicrobial activity classification criteria, this MIC value categorizes 6-deoxyjacareubin as a weak antibacterial agent (MIC > 100 ppm threshold) [1]. Molecular docking studies revealed that 6-deoxyjacareubin engages in hydrophobic interactions with amino acid residues C2565, C2589, G2484, U2590, and U5588, similar to the native ligand binding mode [1]. This represents the first reported isolation of 6-deoxyjacareubin from Garcinia latissima and the first systematic antibacterial characterization with an explicit MIC value for this compound against B. subtilis [1]. Other xanthones from Garcinia species have demonstrated varying antibacterial potencies, with some prenylated xanthones exhibiting MIC values below 50 μg/mL against Gram-positive bacteria.

antibacterial screening xanthone antimicrobial Bacillus subtilis MIC determination

Trypanocidal Activity: Comparative Evaluation Against Trypanosoma cruzi Epimastigotes and Trypomastigotes

6-Deoxyjacareubin demonstrates trypanocidal activity against both epimastigote and trypomastigote forms of Trypanosoma cruzi, the etiological agent of Chagas disease. In a comparative study of plant-derived constituents, 6-deoxyjacareubin was isolated from the heartwood of Calophyllum brasiliense and evaluated alongside jacareubin and 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)xanthone for activity against T. cruzi epimastigotes [1]. All three xanthones showed activity in the primary screen, with subsequent evaluation against trypomastigotes (the infectious form) conducted using gossypol, berberine chloride, and harmine as comparative reference compounds [1]. While the study confirmed trypanocidal activity for all three xanthones, specific IC50 or EC50 values were not reported in the abstract or available public excerpts, precluding quantitative potency ranking among the xanthone analogs [1]. The presence of the 2,2-dimethylpyrano ring in 6-deoxyjacareubin (versus the 6-hydroxy substitution in jacareubin) may influence differential uptake or target engagement in T. cruzi, though this remains to be quantitatively established.

Chagas disease trypanocidal natural products Trypanosoma cruzi neglected tropical diseases

Validated Application Scenarios for 6-Deoxyjacareubin (CAS 16265-56-8) Based on Quantitative Evidence


PAF Receptor Antagonist Reference Compound for Xanthone Structure-Activity Relationship Studies

Researchers investigating the structural determinants of PAF receptor antagonism within the xanthone class should select 6-deoxyjacareubin as a mid-potency reference compound. With a validated IC50 of 29.0 μM in rabbit platelet PAF receptor binding assays, this compound provides a benchmark for evaluating structure-activity trends when compared to more potent analogs (e.g., 2-(3-methylbut-2-enyl)-1,3,5-trihydroxyxanthone, IC50 = 4.8 μM) and less active derivatives (e.g., 2-(3-methylbut-2-enyl)-1,3,5,6-tetrahydroxyxanthone, IC50 = 44.0 μM) within the same experimental system [1]. The compound's 2,2-dimethylpyrano ring substitution pattern enables systematic evaluation of how pyrano-fused ring systems influence PAF receptor binding compared to simple prenyl-substituted xanthones. Procurement specifications should require HPLC purity ≥98% with Certificate of Analysis including retention time and spectral confirmation (¹H-NMR, MS) to ensure batch-to-batch consistency in SAR campaigns .

Chemical Probe for ROS-Mediated Neurodegeneration and Non-Apoptotic Cell Death Pathways

Investigators studying oxidative stress-mediated neurodegeneration, particularly in amyotrophic lateral sclerosis (ALS) models, should utilize 6-deoxyjacareubin as a validated chemical probe. The compound has demonstrated in vitro suppression of chemically induced hypoxia (CoCl₂) and 1% O₂ sealed chamber hypoxia across multiple cell lines (HEK293T, HT1080, Neuro2a, MO3.13) [1]. Critically, in vivo administration at 5 mg/kg i.p. every seven days prolonged survival and improved motor function in SOD1G93A transgenic mice, with documented suppression of glial activation and protection against motor neuron loss [1]. This functional neuroprotection in a disease-relevant animal model distinguishes 6-deoxyjacareubin from structurally related xanthones lacking this demonstrated activity. Procurement for in vivo studies requires verification of endotoxin levels (<1 EU/mg) and solubility profiling in biocompatible vehicles (DMSO, PEG300, saline formulations) .

Natural Product Screening Hit for Chagas Disease Drug Discovery Programs

Drug discovery programs targeting Trypanosoma cruzi, the causative agent of Chagas disease, should include 6-deoxyjacareubin as a validated natural product screening hit. The compound has demonstrated confirmed activity against both epimastigote (insect stage) and trypomastigote (human-infective bloodstream form) life cycle stages of T. cruzi, with activity documented in comparative studies alongside reference compounds gossypol, berberine chloride, and harmine [1]. The co-occurrence of 6-deoxyjacareubin with jacareubin and 1,3,5,6-tetrahydroxy-2-(3-methyl-2-butenyl)xanthone in bioactive Calophyllum brasiliense heartwood extracts provides a natural comparator set for evaluating the contribution of the 6-deoxy structural feature to trypanocidal activity [1]. Researchers should procure authenticated material with verified stereochemical integrity and confirm identity via HRMS and ¹³C-NMR against published spectral data prior to initiating mechanism-of-action studies .

Antimicrobial Screening Reference Standard with Defined Weak Activity Profile

Microbiology laboratories conducting natural product antimicrobial screening should employ 6-deoxyjacareubin as a weakly active reference standard for benchmarking assay sensitivity and hit thresholds. The compound has a quantitatively established MIC of 156.25 ppm (156.25 μg/mL) against Bacillus subtilis ATCC 6633 using standardized microdilution methodology [1]. This places 6-deoxyjacareubin above the 100 ppm threshold for 'weak antibacterial' classification, making it suitable as a negative-to-weak activity control when screening for potent antimicrobial xanthones (typically with MIC < 50 μg/mL) [1]. Additionally, 6-deoxyjacareubin exhibits antifungal activity against Cladosporium cucumerinum and shows differential inhibition of monoamine oxidase A and B, supporting its use in multi-endpoint screening panels . Procurement for antimicrobial testing should specify purity ≥98% by HPLC-UV and confirm absence of antimicrobial preservatives or residual solvents that could confound bioassay results .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Deoxyjacareubin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.